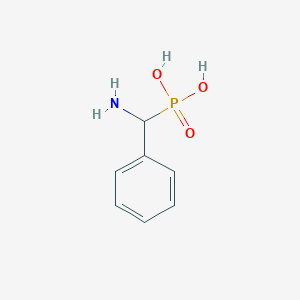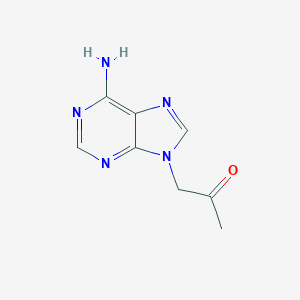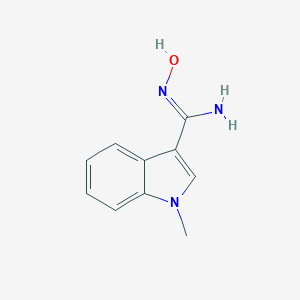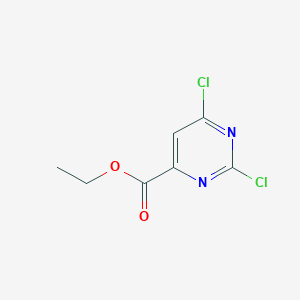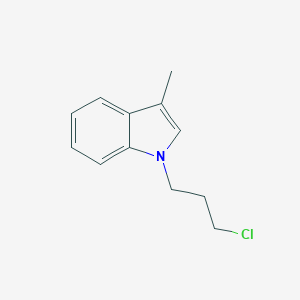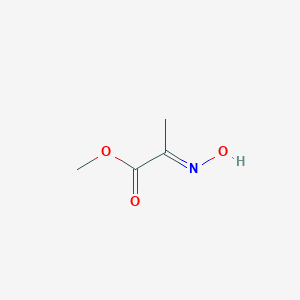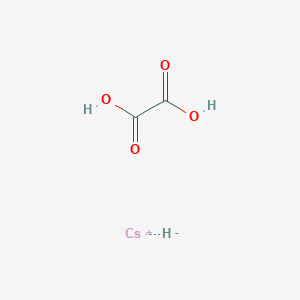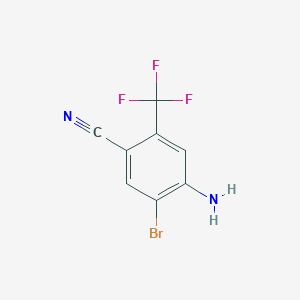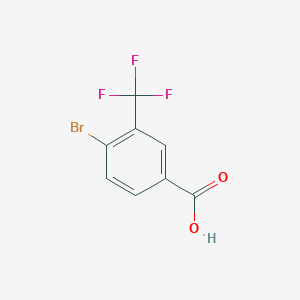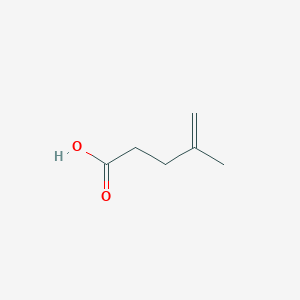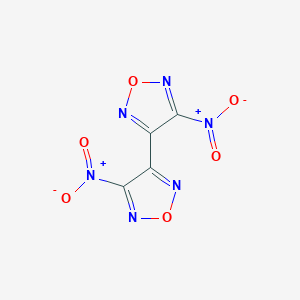
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with common reagents, and preferred oxidation states or coordination numbers.Wissenschaftliche Forschungsanwendungen
Polymerization Processes
The copolymerization of propene and buta-1,3-diene in the presence of zirconocene-based catalysts has been studied, with findings indicating the formation of cyclopropane and cyclopentane rings. This research highlights the potential of such compounds in creating new polymeric materials with unique properties (Pragliola et al., 2004). Additionally, similar copolymerizations have shown the ability to produce 1,2 and 1,4 butadiene units, offering insights into the versatile applications of these compounds in polymer chemistry (Pragliola et al., 2006).
Structural and Configurational Analysis
Research into the structural and configurational properties of cyclopenta-1,3-dienes, including derivatives like 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene, has been conducted using NBO, NMR analysis, and hybrid DFT study methods. These studies have provided valuable information on the electron migration barriers and stability of isomers, contributing to a deeper understanding of their reactivity and potential applications (Nori-Shargh et al., 2011).
Cycloaddition Reactions
Cycloaddition reactions involving cyclopentadiene derivatives have been explored, with research demonstrating the potential of these compounds in synthetic chemistry, including the synthesis of complex molecular structures. For example, the synthesis of polyradicals and conjugated polymers utilizing these cyclopentadiene derivatives indicates their utility in creating materials with unique electronic properties (Nishide et al., 1997).
Thermochemistry and Reactivity
The thermochemistry of cyclopentadiene derivatives has been investigated, providing insights into their energy profiles and reactivity in various chemical reactions. These studies are crucial for understanding the combustion processes and designing reactions for material synthesis (Catoire et al., 2003).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
Zukünftige Richtungen
Future directions might include potential applications of the compound, areas of research interest, or ways that the synthesis or handling of the compound could be improved.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEXBNSBUHRMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=C1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563013 | |
| Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
CAS RN |
132380-73-5 | |
| Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

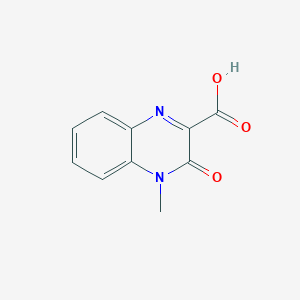
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
